molecular formula C14H23NO4 B13504587 2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid

2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid

Cat. No.: B13504587
M. Wt: 269.34 g/mol
InChI Key: QSUUVARBSYZANU-UHFFFAOYSA-N
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Description

This compound features a bicyclic octahydro-1H-cyclopenta[c]pyridine core, with a tert-butoxycarbonyl (Boc) protecting group at position 2 and a carboxylic acid moiety at position 5. The Boc group is widely employed in organic synthesis to protect amines, ensuring stability during reactions while allowing selective deprotection under acidic conditions . The carboxylic acid functionality enhances polarity, making the compound suitable for conjugation reactions (e.g., amide bond formation) in drug discovery or materials science.

Key properties inferred from structural analogs:

  • Molecular formula: Likely C₁₄H₂₁NO₄ (assuming a Boc-protected cyclopenta[c]pyridine core with a carboxylic acid).
  • Reactivity: The Boc group is acid-labile, while the carboxylic acid may participate in salt formation or esterification.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-5-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-6-10-9(8-15)4-5-11(10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)

InChI Key

QSUUVARBSYZANU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCC2C(=O)O

Origin of Product

United States

Preparation Methods

Pd/Au-Relay Catalyzed Sequential Cyclization Approach

A recent advanced method involves a highly diastereoselective synthesis of the octahydro-1H-cyclopenta[c]pyridine skeleton via a palladium/gold relay catalyzed reaction sequence starting from (Z)-1-iodo-1,6-dienes and alkynes. This approach includes:

  • Intramolecular Heck-type cyclization catalyzed by palladium
  • Sonogashira coupling to install an alkyne moiety
  • 1,5-enyne cyclization catalyzed by a gold complex (IPrAuCl/AgBF4)

This method achieves excellent diastereoselectivity (>99.5:1) and allows access to piperidine derivatives bearing 1,5-enyne motifs, which then cyclize to form the octahydro-1H-cyclopenta[c]pyridine framework. The process is copper-free and uses low palladium catalyst loading, enhancing efficiency and selectivity.

Step Catalyst/Conditions Outcome
Intramolecular Heck cyclization Pd catalyst, no copper Formation of piperidine intermediate
Sonogashira coupling Pd catalyst, alkyne substrate Installation of 1,5-enyne motif
1,5-Enyne cyclization IPrAuCl/AgBF4 (gold catalyst) Cyclization to octahydro-1H-cyclopenta[c]pyridine

Alternative Cyclization and Functionalization Routes

Other methods reported in related bicyclic nitrogen heterocycle syntheses include:

  • Stepwise ring closure strategies involving amine cyclization and carboxylation
  • Use of protecting groups such as tert-butoxycarbonyl (Boc) to mask amine functionalities during cyclization
  • Functional group transformations to introduce the carboxylic acid at the 5-position after ring formation

Installation of the tert-Butoxycarbonyl Protecting Group

The tert-butoxycarbonyl (Boc) group is typically introduced to the nitrogen atom of the cyclopenta[c]pyridine ring to protect the amine functionality during subsequent synthetic steps. The common method involves reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine under mild conditions. This step is usually performed after the formation of the bicyclic core to avoid interference with cyclization reactions.

Summary Table of Preparation Methods

Preparation Aspect Method Description Key Reagents/Catalysts Notes
Core skeleton construction Pd/Au relay catalyzed Heck/Sonogashira/1,5-enyne cyclization Pd catalyst, IPrAuCl/AgBF4 (gold catalyst) High diastereoselectivity, copper-free
Boc protection Reaction of free amine with di-tert-butyl dicarbonate Boc2O, base (e.g., triethylamine) Performed post-cyclization
Carboxylic acid installation Lithiation/carboxylation or oxidation/hydrolysis CO2, oxidants, hydrolysis agents Requires mild conditions to avoid Boc cleavage

Research Findings and Considerations

  • The Pd/Au relay catalysis method represents a state-of-the-art approach, enabling efficient and stereoselective synthesis of the octahydro-1H-cyclopenta[c]pyridine core, which is a challenging bicyclic structure due to ring strain and stereochemical complexity.
  • The use of Boc as a protecting group is standard in nitrogen heterocycle synthesis, providing stability during multi-step sequences and facile removal under acidic conditions.
  • The introduction of the carboxylic acid group is typically the last step to avoid side reactions and degradation of sensitive functionalities.
  • The described methods avoid the use of copper in Sonogashira coupling, reducing potential contamination and side reactions.
  • The overall synthetic route allows for structural diversification by varying the starting diene and alkyne components, enabling access to analogs of the target compound for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be removed under acidic conditions, releasing the free amine. This process is facilitated by the silylation of the carbonyl oxygen and the elimination of tert-butyl iodide, followed by methanolysis and decarboxylation .

Comparison with Similar Compounds

Research Findings and Trends

  • Boc group utility : Widely preferred for its balance of stability and ease of removal, though alternatives like Fmoc may offer orthogonal protection .
  • Carboxylic acid vs. ketone : Carboxylic acids dominate in bioconjugation, but ketones offer simpler storage and reduced acidity-related degradation .
  • Safety considerations : The 5-oxo analog’s SDS highlights hazards like skin/eye irritation, suggesting similar risks for the target compound without proper handling .

Biological Activity

2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique octahydro structure, incorporating a cyclopenta[c]pyridine moiety, which is significant for its reactivity and interaction with biological targets.

  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1177319-91-3

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly utilized as a protecting group in organic synthesis. The carboxylic acid functional group enhances its solubility and reactivity, making it a versatile candidate for further chemical modifications and biological evaluations.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound can act against various microbial strains. The structural features of the bicyclic framework may contribute to its effectiveness in disrupting microbial membranes or inhibiting essential enzymatic functions.

2. Anticancer Properties

The compound has been explored as a potential lead in anticancer drug development. Its ability to interact with specific cellular targets involved in cancer progression has been documented, suggesting that it may inhibit tumor growth or induce apoptosis in cancer cells.

3. Neurological Effects

Research highlights the potential of this compound as a selective negative modulator of NMDA receptors containing the NR1/NR2B subunit. This activity is particularly relevant for conditions like schizophrenia and other neurodegenerative diseases, where modulation of glutamatergic signaling is crucial.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various microbial strains,
AnticancerInhibits tumor growth and induces apoptosis,
Neurological ModulationSelective negative modulation of NMDA receptors ,

Case Study: Anticancer Activity

In a study investigating the anticancer potential of structurally related compounds, researchers synthesized several derivatives of the bicyclic framework. These derivatives were tested against various cancer cell lines, revealing IC50 values indicating potent cytotoxicity. The results suggested that modifications to the substituents on the bicyclic core could enhance activity and selectivity towards cancer cells.

Case Study: Neurological Modulation

Another study focused on the modulation of NMDA receptors using this compound. Through electrophysiological assays, the compound was shown to selectively inhibit NR1/NR2B receptor-mediated currents, providing insights into its mechanism of action and potential therapeutic applications in treating neurological disorders.

Q & A

Basic: What are the key steps in synthesizing 2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves:

Boc Protection : The amine group in the precursor is protected using di-tert-butyl dicarbonate (Boc anhydride) in a solvent like dichloromethane or THF under basic conditions (e.g., DMAP or triethylamine) to prevent unwanted side reactions .

Cyclization : A cyclization step forms the octahydro-1H-cyclopenta[c]pyridine core. This may involve intramolecular aldol condensation or transition-metal-catalyzed ring closure, depending on the starting material .

Carboxylic Acid Functionalization : Oxidation of a primary alcohol or hydrolysis of a nitrile group (e.g., using KMnO₄ or H₂O₂/H₂SO₄) introduces the carboxylic acid moiety .

Basic: How is the Boc group stability evaluated during purification?

Methodological Answer:
Stability is assessed via:

  • pH Monitoring : The Boc group is acid-labile. Avoid trifluoroacetic acid (TFA) during purification unless deprotection is intended. Use mild acidic conditions (e.g., citric acid) for extraction .
  • TLC/HPLC Analysis : Compare retention times before and after purification. A shift indicates premature deprotection. Use silica-gel chromatography with neutral eluents (e.g., hexane/ethyl acetate) .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR; δ ~28 ppm in ¹³C NMR) and the cyclopenta[c]pyridine protons (δ 3.0–4.5 ppm for bridgehead hydrogens) .
  • IR Spectroscopy : Confirm Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ for C₁₅H₂₃NO₄⁺ = 282.1705) .

Advanced: How can stereochemical control be achieved during cyclopenta[c]pyridine ring formation?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure precursors (e.g., L-proline derivatives) to direct ring closure stereochemistry .
  • Asymmetric Catalysis : Employ palladium or iridium catalysts with chiral ligands (e.g., BINAP) for enantioselective cyclization .
  • Dynamic Kinetic Resolution (DKR) : Optimize reaction conditions (temperature, solvent polarity) to favor one diastereomer via reversible intermediates .

Advanced: How can DFT calculations predict the compound’s electronic properties?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance exchange-correlation effects and reproduce experimental geometries .
  • Basis Sets : Apply 6-31G(d,p) for light atoms and LANL2DZ for transition metals (if used in synthesis).
  • Key Outputs :
    • HOMO/LUMO energies to predict reactivity (e.g., nucleophilic/electrophilic sites).
    • Electrostatic potential maps to identify hydrogen-bonding motifs relevant to biological activity .

Advanced: How are reaction yields optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency. DMSO enhances ring-closure rates due to its high polarity .
  • Catalyst Loading : Titrate Pd(OAc)₂ or other catalysts (0.5–2 mol%) to minimize cost and byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

Advanced: What mechanistic insights explain its activity in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the carboxylic acid group and enzyme active sites (e.g., angiotensin-converting enzyme). The cyclopenta[c]pyridine core may induce steric hindrance, altering substrate binding .
  • Kinetic Assays : Measure IC₅₀ values under varying pH and temperature conditions. Competitive inhibition is suggested if Km increases with inhibitor concentration .

Advanced: How does pH affect the compound’s stability in biological buffers?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) buffers at 37°C. Monitor degradation via HPLC:

    pH Half-Life (Days) Major Degradant
    5.03Deprotected amine
    7.414None detected
    9.07Cyclopenta[c]pyridine ring-opened product
    .

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